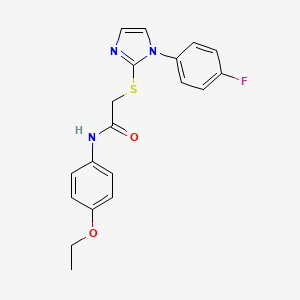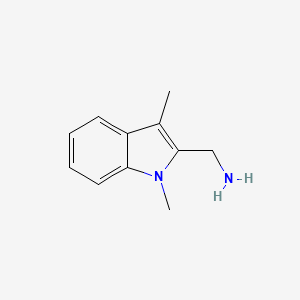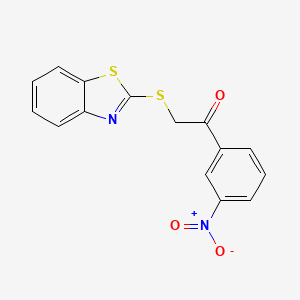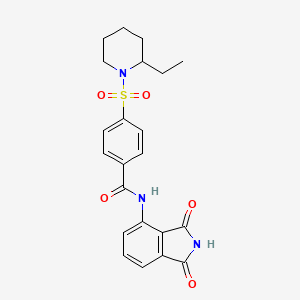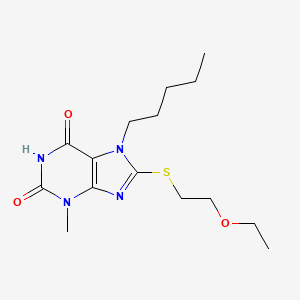![molecular formula C18H20N4O2S3 B2757156 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide CAS No. 488733-94-4](/img/structure/B2757156.png)
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains an oxadiazole ring, which is another type of heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings . The benzothiazole and oxadiazole rings contribute to the aromaticity of the molecule .Scientific Research Applications
Synthesis and Characterization
- In Silico Modelling and Anti-Diabetic Evaluation: A study focused on the in silico modeling, synthesis, and in-vitro anti-diabetic evaluation of benzothiazole substituted oxadiazole derivatives. These derivatives, including compounds similar to the query molecule, were synthesized and characterized using various spectral methods. The anti-diabetic screening showed that certain derivatives exhibited high inhibition against glucose uptake assay and alpha-amylase enzyme, suggesting their potential in anti-diabetic research (Vijayan, Manju Pt, & Leyana Pn, 2021).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Antifungal Activities: Another study presented the synthesis of 2-Mercaptobenzimidazole derivatives, exhibiting significant antibacterial and antifungal activities. These compounds were tested against a variety of microbial strains, demonstrating excellent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Novel Anti-Helicobacter Pylori Agents
- Helicobacter pylori Inhibition: Research on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showcased potent activities against the gastric pathogen Helicobacter pylori. A particular carbamate compound displayed low minimal inhibition concentration (MIC) values against various H. pylori strains, indicating its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Antituberculosis and Antioxidant Activities
- Antituberculosis Studies: A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their antituberculosis activity. Some compounds exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Chitra et al., 2011).
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S3/c23-15(19-12-6-2-1-3-7-12)10-25-17-22-21-16(24-17)11-26-18-20-13-8-4-5-9-14(13)27-18/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYUTSGFQQGTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757073.png)
![2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine](/img/structure/B2757076.png)

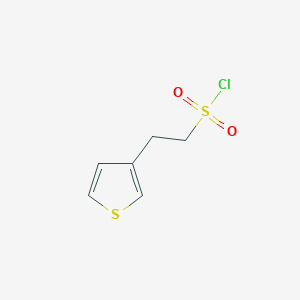
![2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2757082.png)

![7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757084.png)
